Nedocromil calcium

Beschreibung

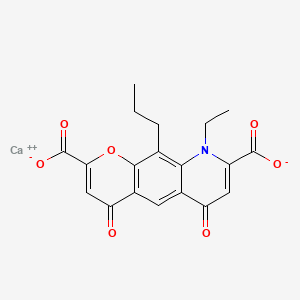

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

calcium;9-ethyl-4,6-dioxo-10-propylpyrano[3,2-g]quinoline-2,8-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO7.Ca/c1-3-5-9-16-10(13(21)7-12(18(23)24)20(16)4-2)6-11-14(22)8-15(19(25)26)27-17(9)11;/h6-8H,3-5H2,1-2H3,(H,23,24)(H,25,26);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGUNXXYEYHFDNX-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(=CC3=C1OC(=CC3=O)C(=O)[O-])C(=O)C=C(N2CC)C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15CaNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

69049-73-6 (Parent) | |

| Record name | Nedocromil calcium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101626680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00144074 | |

| Record name | Nedocromil calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101626-68-0 | |

| Record name | Nedocromil calcium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101626680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nedocromil calcium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00144074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NEDOCROMIL CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0983W479HH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Anti Inflammatory Drug Discovery

Nedocromil (B1678009) calcium emerged as a significant non-steroidal anti-inflammatory compound, primarily recognized for its prophylactic use in asthma. tg.org.au In the broader context of anti-inflammatory drug discovery, it represents a class of agents that act by stabilizing inflammatory cells, thereby preventing the release of mediators that drive inflammatory responses. tg.org.aunih.gov Unlike corticosteroids, which have broad immunosuppressive effects, nedocromil's targeted action on the activation of key inflammatory cells provided researchers with a more specific tool to dissect the mechanisms of allergic inflammation. drugbank.com

Its primary mechanism involves the inhibition of activation and mediator release from a wide array of inflammatory cells, including mast cells, eosinophils, neutrophils, macrophages, monocytes, and platelets. nih.govnih.gov This inhibitory action prevents the release of preformed mediators like histamine (B1213489) and the synthesis of newly formed lipid mediators such as prostaglandins (B1171923) and leukotrienes. nih.govdrugbank.com By targeting these early events in the inflammatory cascade, nedocromil calcium has been instrumental in studies aimed at understanding and modulating allergic and inflammatory diseases.

A key aspect of its research application lies in its ability to modulate chloride ion channels in various cell types. nih.gov This effect on ion flux is believed to be a fundamental part of its mechanism, influencing cellular excitability and subsequent inflammatory responses. nih.gov This has positioned nedocromil as a valuable pharmacological probe for investigating the role of chloride channels in inflammation and other physiological processes.

Molecular and Cellular Mechanisms of Action

Mast Cell Stabilization

Nedocromil (B1678009) is well-documented as a mast cell stabilizer. wikipedia.org It is thought to prevent the degranulation of mast cells, a critical event in the allergic inflammatory cascade. wikipedia.org This stabilization prevents the release of pre-formed mediators, such as histamine (B1213489), and the synthesis of newly formed lipid mediators like prostaglandins (B1171923) and leukotrienes. hmdb.ca

Modulation of Ion Channels

A key aspect of nedocromil's mechanism is its ability to modulate ion channels, particularly chloride channels. nih.gov By inhibiting chloride ion influx, nedocromil indirectly affects the calcium influx that is essential for mast cell degranulation. wikipedia.orgkarger.comfrontiersin.org Studies have shown that nedocromil can block chloride channels in various cell types, including mast cells and fibroblasts. karger.comwikipedia.org This action on chloride channels is believed to be a fundamental component of its cell-stabilizing effect. nih.gov

Inhibition of Inflammatory Mediators

Nedocromil has been shown to inhibit the release of a wide array of inflammatory mediators from various cell types. drugbank.com These include histamine, leukotriene C4 (LTC4), and prostaglandin (B15479496) D2 (PGD2). ersnet.org By suppressing the formation and release of these mediators, nedocromil mitigates the inflammatory response. drugbank.comersnet.org

Effects on Inflammatory Cells

Eosinophils

Nedocromil has demonstrated significant effects on eosinophil function. It inhibits the in vitro synthesis of leukotriene C4 (LTC4) by eosinophils in a concentration-dependent manner. nih.gov Furthermore, nedocromil has been shown to attenuate eosinophil chemotaxis and their adherence to endothelial cells, which are critical steps in the recruitment of eosinophils to sites of inflammation. psu.edu

Effects on Inflammatory Cell Types

Neutrophils

The effects of nedocromil on neutrophils are more complex. While some studies show a small but significant inhibition of fMLP-induced lysozyme (B549824) secretion, others indicate that nedocromil does not inhibit A23187- and opsonized zymosan-induced LTB4 formation by neutrophils. nih.govnih.gov However, research using intravital microscopy has demonstrated that nedocromil can inhibit neutrophil adhesion and emigration in the microcirculation. ahajournals.orgnih.gov This inhibitory action on neutrophil trafficking appears to be mediated through an annexin-A1-dependent mechanism. ahajournals.orgnih.gov

Macrophages

In studies involving alveolar macrophages from asthmatic patients, nedocromil sodium has been shown to decrease the releasability of leukotriene B4 (LTB4) and intracellular levels of 5-hydroxyeicosatetraenoic acid (5-HETE). ersnet.orgnih.gov This suggests that nedocromil can modulate the inflammatory activity of these key resident immune cells in the lungs.

Lymphocytes

Nedocromil sodium has been found to inhibit the proliferation of murine T-lymphocytes induced by mitogens or antigens. nih.gov It also interferes with the production of interleukin-2 (B1167480) (IL-2) and tumor necrosis factor (TNF) by T-cells. nih.gov These effects are thought to be attributable to the inhibition of the increase in cytosolic calcium that occurs during the early phase of T-cell activation. nih.gov However, one study in sensitized guinea pigs did not observe an effect of nedocromil on the infiltration of total T-cells or CD4+ T-lymphocytes in the bronchial wall.

Effects on Other Cell Types

Epithelial Cells

Nedocromil has been shown to modulate the activity of human bronchial epithelial cells. It can inhibit the ozone-induced release of pro-inflammatory mediators such as IL-8 and GM-CSF from these cells. ersnet.org Additionally, it has been demonstrated to prevent the release of 15-hydroxyeicosatetraenoic acid (15-HETE) from human bronchial epithelial cells exposed to toluene (B28343) diisocyanate. karger.com Nedocromil is also proposed to affect water transport in epithelial cells through its action on chloride ion channels, which may be relevant to its protective effects against hyperosmolar stimuli.

Nerve Cells

There is evidence to suggest that nedocromil can affect sensory nerve activation. nih.gov It is proposed that nedocromil may inhibit the release of sensory neuropeptides like substance P, neurokinin A, and calcitonin-gene-related peptide. hmdb.cadrugbank.com This action could contribute to its ability to inhibit bronchoconstriction induced by stimuli that involve sensory nerve activation. drugbank.comnih.gov

Research Methodologies and Techniques

A review of the available scientific literature did not yield specific studies that have utilized electron microscopy to investigate the effects of nedocromil calcium on protein trafficking. While electron microscopy is a powerful tool for visualizing subcellular structures and protein localization, its specific application to elucidate the mechanisms of nedocromil on protein transport pathways does not appear to be a focus of published research to date.

Intravital microscopy has been employed to directly visualize and quantify the effects of nedocromil on cellular recruitment in the microcirculation of living animals. ahajournals.orgnih.gov In a mouse model of ischemia-reperfusion injury, which induces significant leukocyte adhesion and emigration in the mesenteric vascular bed, nedocromil administration was shown to significantly inhibit these processes. ahajournals.orgnih.gov

Research Findings from Intravital Microscopy:

| Parameter | Effect of Nedocromil | Significance | Reference |

| Leukocyte Adhesion | Inhibition | P<0.05 | ahajournals.orgnih.gov |

| Leukocyte Emigration | Inhibition | P<0.05 | ahajournals.orgnih.gov |

| Myeloperoxidase Release | Inhibition | P<0.05 | ahajournals.orgnih.gov |

This interactive table summarizes the key findings from intravital microscopy studies on nedocromil.

These studies using intravital microscopy have provided direct in vivo evidence for the anti-inflammatory action of nedocromil by demonstrating its ability to interfere with the trafficking of leukocytes to sites of inflammation. ahajournals.orgnih.gov

Comparative Preclinical Pharmacology and Mechanistic Insights

Comparison with Other Mast Cell Stabilizers (e.g., Cromolyn Sodium, Lodoxamide, Ketotifen, Pemirolast)

Nedocromil (B1678009) is part of a class of drugs known as mast cell stabilizers, which also includes cromolyn sodium, lodoxamide, ketotifen, and pemirolast. drugbank.com While they share the common ability to inhibit the release of inflammatory mediators from mast cells, their precise mechanisms and efficacy can differ. nih.gov Nedocromil is often considered a more potent and effective agent than cromolyn sodium in various preclinical and clinical settings. nih.govnih.gov For instance, in intestinal mast cells, nedocromil's inhibitory effect is weaker than that of cromolyn sodium, but it shows more effective inhibition of histamine (B1213489) release from mast cells in the lung, tonsillar, and adenoidal tissues at high concentrations. nih.gov Lodoxamide is noted for its high anti-allergic activity and is considered more effective than both cromolyn and nedocromil for allergic conjunctivitis due to its dual stabilizing action on mast cells and eosinophils. nih.gov Ketotifen is distinguished by its dual mechanism, acting as both a mast cell stabilizer and a potent H1-antihistamine. wikipedia.orgdrugbank.compatsnap.com Pemirolast also functions by inhibiting the release of mediators from human mast cells. drugbank.compatsnap.comophthalmologytimes.com

A primary mechanism for mast cell stabilization involves the modulation of ion channels to prevent the influx of calcium (Ca2+), which is a critical step for degranulation. nih.govpatsnap.comdrugs.com Nedocromil and cromolyn both inhibit calcium influx into mast cells. virginia.eduwikipedia.org Preclinical studies using canine tracheal smooth muscle demonstrated that both nedocromil and cromolyn eliminated voltage-dependent Ca2+ currents. nih.gov However, a key difference was observed in their effects on chloride (Cl-) channels; cromolyn, at high concentrations, was found to suppress Ca2+-dependent Cl- currents, whereas nedocromil had little to no effect on these channels. nih.gov

Lodoxamide's mechanism is also postulated to involve the prevention of calcium influx into mast cells upon antigen stimulation. nih.govdrugbank.compatsnap.com Similarly, pemirolast has been observed to inhibit antigen-stimulated calcium ion influx into mast cells by blocking calcium channels. drugbank.compatsnap.compatsnap.com Ketotifen also inhibits the calcium-dependent degranulation of mast cells. nih.gov

| Compound | Effect on Ca2+ Influx/Currents | Effect on Cl- Currents |

|---|---|---|

| Nedocromil calcium | Inhibits/Eliminates virginia.edunih.gov | Little to no effect nih.gov |

| Cromolyn sodium | Inhibits/Eliminates virginia.eduwikipedia.orgnih.gov | Suppresses (at high concentrations) nih.gov |

| Lodoxamide | Inhibits (postulated) nih.govdrugbank.compatsnap.com | Data not available |

| Ketotifen | Inhibits Ca2+-dependent degranulation nih.gov | Data not available |

| Pemirolast | Inhibits via channel blockage drugbank.compatsnap.com | Data not available |

Recent research has identified the G-protein-coupled receptor 35 (GPR35) as a molecular target for some mast cell stabilizers. Both nedocromil sodium and cromolyn sodium are potent agonists of human GPR35. nih.govkarger.com In functional assays measuring calcium flux, the potency of nedocromil and cromolyn was found to be higher on human GPR35 compared to mouse and rat receptors. nih.gov Lodoxamide and its derivatives are also known to activate GPR35, contributing to their anti-allergic activity. nih.gov This receptor is expressed in various immune cells, including human mast cells, basophils, and eosinophils, suggesting that GPR35 activation may play a significant role in mast cell biology and the therapeutic effects of these drugs. nih.gov

| Compound | GPR35 Agonist Activity | Reference |

|---|---|---|

| This compound | Potent agonist | nih.govkarger.com |

| Cromolyn sodium | Potent agonist | nih.govkarger.com |

| Lodoxamide | Activator | nih.gov |

| Ketotifen | Data not available | |

| Pemirolast | Data not available |

Nedocromil inhibits the activation and release of multiple inflammatory mediators from various cell types within the bronchial mucosa. drugbank.com This includes preformed mediators like histamine and newly synthesized lipid mediators such as prostaglandin (B15479496) D2 and leukotriene C4. drugbank.com Cromolyn sodium also prevents the release of inflammatory chemicals like histamine from mast cells. wikipedia.org

Pemirolast has been shown to inhibit the antigen-induced release of mediators like histamine and leukotrienes (C4, D4, E4) from human mast cells. drugbank.comophthalmologytimes.com Ketotifen, in addition to its antihistaminic properties, prevents the release of histamine, leukotrienes, and platelet-activating factor (PAF) from mast cells. drugbank.com Lodoxamide effectively inhibits the release of intracellular histamine and other chemoattractant factors. nih.gov The broader inhibitory profile of nedocromil on various inflammatory cells may contribute to its greater efficacy in certain conditions compared to agents with a more restricted range of action. researchgate.net

The Annexin-A1 (Anx-A1) pathway is an important endogenous anti-inflammatory system. Anx-A1 is a protein regulated by glucocorticoids that can modulate immune cell activity. nih.gov The inhibitory actions of nedocromil and ketotifen on mast cell degranulation are critically dependent on this pathway. nih.gov Studies have shown that these drugs stimulate the release of phosphorylated Anx-A1 from mast cells. nih.gov The subsequent action of Anx-A1, potentially through its receptor ALX/FPR2, creates a negative feedback loop that suppresses mast cell reactivity. nih.govresearchgate.net In preclinical models using mast cells from Anx-A1 deficient mice, the inhibitory effects of both nedocromil and ketotifen were lost, confirming the essential role of this pathway for their mechanism of action. nih.gov

Comparative Effects with Other Anti-Inflammatory Agents in Preclinical Models (e.g., Dexamethasone)

Dexamethasone is a potent synthetic glucocorticoid with broad anti-inflammatory effects. nih.gov A key mechanism of glucocorticoids is the induction and secretion of Anx-A1. nih.gov Like nedocromil, dexamethasone can stimulate the release of Anx-A1 from mast cells. nih.gov Anx-A1 is a mediator of glucocorticoid anti-inflammatory activity. nih.gov

Theoretical and Conceptual Implications of Nedocromil Calcium Research

Contribution to Understanding Mast Cell Biology and Activation Pathways

Nedocromil (B1678009) calcium has been instrumental in clarifying the mechanisms of mast cell stabilization and its impact on inflammatory cascades. Mast cells are key initiators of allergic inflammation, and their activation leads to the release of a host of pre-formed and newly synthesized mediators. nih.govmsu.edu Research demonstrates that Nedocromil calcium effectively inhibits the release of mediators such as histamine (B1213489), leukotrienes (e.g., leukotriene C4), and prostaglandins (B1171923) (e.g., prostaglandin (B15479496) D2) from mast cells. nih.gov This inhibitory action prevents the downstream inflammatory events typically initiated by mast cell degranulation. elsevierpure.com

The activation of mast cells is a complex process critically dependent on intracellular calcium signaling. news-medical.netresearchgate.net The process is often initiated by the cross-linking of FcεRI receptors, which triggers a signaling cascade leading to the release of calcium from intracellular stores and a subsequent influx of extracellular calcium. nih.govresearchgate.netresearchgate.net This sustained increase in cytosolic calcium is an obligatory signal for degranulation. researchgate.netmdpi.com this compound's primary mechanism of action involves the prevention of this essential calcium influx, thereby stabilizing the mast cell and halting the release of inflammatory mediators. nih.gov Beyond its effects on mast cells, studies have also shown that this compound can inhibit the activation and proliferation of T-lymphocytes, another crucial component of the immune response. This effect is also attributed to the inhibition of the increase in cytosolic calcium that accompanies T-cell activation. nih.gov

Table 1: Effects of this compound on Mast Cell Mediator Release and Function

| Mediator/Function | Effect of this compound | Implication in Mast Cell Biology |

|---|---|---|

| Histamine Release | Inhibition | Prevents immediate hypersensitivity symptoms (e.g., vasodilation, increased vascular permeability). nih.gov |

| Leukotriene C4 Production | Inhibition | Reduces the late-phase allergic response, including sustained bronchoconstriction and mucus secretion. nih.gov |

| Prostaglandin D2 Production | Inhibition | Decreases bronchoconstriction and recruitment of other inflammatory cells like eosinophils and neutrophils. nih.gov |

| Calcium (Ca2+) Influx | Inhibition | Blocks the critical trigger for degranulation, demonstrating the central role of calcium signaling in mast cell activation. nih.gov |

| Chloride (Cl-) Ion Flux | Inhibition | Affects cell membrane potential, which may indirectly inhibit calcium influx and contribute to stabilization. nih.gov |

| T-Cell Activation | Inhibition | Suggests a broader anti-inflammatory role beyond mast cells, impacting adaptive immune responses. nih.gov |

Insights into the Role of GPR35 in Inflammatory Processes

Investigations into the pharmacology of this compound and related compounds have shed light on the function of G-protein coupled receptor 35 (GPR35). This receptor is expressed on various immune cells, including mast cells, monocytes, macrophages, and dendritic cells. nih.gov The role of GPR35 in inflammation is complex, with studies suggesting it can have both pro- and anti-inflammatory effects depending on the cellular context. nih.gov

Table 2: Expression and Postulated Role of GPR35 in Immune Cells

| Cell Type | GPR35 Expression | Postulated Role in Inflammation |

|---|---|---|

| Mast Cells | Expressed | Activation by Nedocromil contributes to cell stabilization and prevention of allergic reactions. nih.govnih.gov |

| Monocytes/Macrophages | Expressed | Implicated in modulating macrophage polarization and cytokine secretion, though its direct role remains complex. nih.gov |

| Granulocytes | Expressed | May influence chemotactic movements and the release of inflammatory mediators. nih.govnih.gov |

| Dendritic Cells | Expressed | Potential role in antigen presentation and the initiation of adaptive immune responses. nih.gov |

| T-cell Subtypes | Expressed | May modulate T-cell activation and cytokine production. nih.gov |

Elucidation of Anti-Inflammatory Mechanisms via Annexin A1 Mobilization

A significant conceptual advance stemming from this compound research is the elucidation of its connection to the Annexin A1 (ANXA1) pathway. ANXA1 is a potent anti-inflammatory protein regulated by glucocorticoids that plays a critical role in the resolution of inflammation. nih.govnih.govnih.gov It functions by inhibiting leukocyte recruitment, inducing neutrophil apoptosis (programmed cell death), and promoting the clearance of apoptotic cells by macrophages. nih.gov

Research has revealed that the inhibitory action of this compound on mast cells involves the mobilization and release of ANXA1. Mast cell stabilizing drugs, including Nedocromil, stimulate the phosphorylation and extracellular release of ANXA1. This externalized ANXA1 then acts as an important negative feedback regulator of mast cell reactivity. The anti-inflammatory effect of ANXA1 is mediated through formyl peptide receptors (FPRs). Studies have shown that the ability of Nedocromil to inhibit the release of inflammatory mediators is dependent on this ANXA1 pathway. This connection provides a deeper understanding of how mast cell stabilizers integrate into endogenous anti-inflammatory and pro-resolving pathways, shifting the balance from a pro-inflammatory state towards homeostasis and repair. nih.gov

Understanding of Ion Channel Involvement in Cellular Excitation-Contraction Coupling and Inflammation

The mechanism of this compound has provided insights into the broader role of ion channels in linking cellular excitation to a functional response, a process analogous to excitation-contraction coupling in muscle. In muscle cells, excitation-contraction coupling describes the conversion of an electrical stimulus (action potential) into a mechanical response (contraction), a process that is fundamentally dependent on the controlled flux of calcium ions through voltage-gated channels. openneurologyjournal.com

In immune cells like mast cells, a similar principle, termed "excitation-secretion coupling," governs the release of inflammatory mediators. msu.edu Cellular activation (excitation) triggers the opening of ion channels, leading to an influx of calcium that drives the fusion of granular membranes with the cell membrane (secretion). msu.eduresearchgate.net Research on this compound has highlighted the specific ion channels involved in this process. Studies have shown that Nedocromil eliminates voltage-dependent Ca2+ currents. nih.gov It is also capable of inhibiting chloride ion flux in mast cells. nih.gov The modulation of these ion channels alters the cell's membrane potential and directly prevents the critical influx of extracellular calcium required for degranulation. nih.govnih.gov This demonstrates that the targeted inhibition of specific ion channels is a viable strategy for controlling inflammatory cell responses, drawing a functional parallel between the regulation of muscle contraction and immune cell secretion.

Table 3: Comparison of Ion Channel Roles in Cellular Responses

| Feature | Excitation-Contraction Coupling (Muscle) | Excitation-Secretion Coupling (Mast Cell) |

|---|---|---|

| Primary Stimulus | Action potential from a motor neuron | Antigen cross-linking of IgE receptors, other secretagogues |

| Key Ion | Calcium (Ca2+) | Calcium (Ca2+) researchgate.netmdpi.com |

| Source of Key Ion | Sarcoplasmic reticulum and extracellular fluid | Endoplasmic reticulum and extracellular fluid news-medical.netresearchgate.net |

| Key Ion Channels | Voltage-gated Ca2+ channels (L-type), Ryanodine receptors | Store-Operated Calcium (SOC) channels (e.g., Orai1), TRP channels, Cl- channels nih.govresearchgate.net |

| Cellular Response | Muscle fiber contraction | Degranulation and release of inflammatory mediators msu.edu |

| Effect of Nedocromil | Abolishes voltage-dependent Ca2+ currents in smooth muscle nih.gov | Inhibits Ca2+ and Cl- influx, preventing degranulation nih.gov |

Models for Investigating Neuro-Immunological Cross-Talk in Inflammatory Responses

This compound has served as a valuable tool in models investigating the intricate cross-talk between the nervous and immune systems. Neuro-immunological interactions are bidirectional: immune cells release mediators that can sensitize and activate neurons, while neurons release neuropeptides and neurotransmitters that modulate immune cell function. researchgate.net Mast cells are strategically located near nerve endings and blood vessels, positioning them as key players in this communication network.

In conditions such as allergic asthma and conjunctivitis, a phenomenon known as neuronal hyperresponsiveness contributes significantly to symptoms. elsevierpure.com This involves an exaggerated neuronal reflex to stimuli. Research suggests that mediators released from activated mast cells can directly sensitize sensory nerve endings. This compound, by selectively inhibiting mast cell activation and mediator release, allows researchers to dissect the contribution of mast cells to this neuronal sensitization. elsevierpure.com Studies showing that Nedocromil can prevent the development of bronchial hyperresponsiveness following an allergen challenge support this concept. elsevierpure.com By stabilizing mast cells, Nedocromil effectively uncouples a critical link in the neuro-immune inflammatory loop, making it an essential compound for building and testing models of how the immune system communicates with the nervous system to drive the pathophysiology of allergic diseases.

Future Directions in Nedocromil Calcium Research

Unraveling Further Specific Molecular Targets and Binding Sites

A primary avenue for future research lies in the precise identification and characterization of nedocromil (B1678009) calcium's molecular targets beyond its known interactions. While its ability to inhibit the release of mediators like histamine (B1213489), prostaglandin (B15479496) D2, and leukotriene C4 from inflammatory cells such as mast cells, eosinophils, and neutrophils is established, the specific binding sites and the full range of molecular players involved are not completely understood. drugbank.comnih.govmedchemexpress.com

Future studies will likely employ advanced proteomic and genomic techniques to create a comprehensive map of nedocromil calcium's binding partners. researchgate.net Techniques such as affinity chromatography-mass spectrometry and computational docking simulations could reveal novel protein interactions. A key area of interest is the G-protein coupled receptor 35 (GPR35), which has been identified as a potential target for cromones like nedocromil. nih.govfrontiersin.orgplos.orgnih.gov Further investigation is needed to elucidate the precise nature of this interaction and its downstream consequences. Additionally, research into its effects on various ion channels, including chloride and calcium channels, will provide a more complete picture of its membrane-stabilizing effects. nih.govfrontiersin.org

Investigation of Underexplored Signaling Pathways Influenced by this compound

This compound's influence on intracellular signaling cascades is a critical area for future exploration. Its known inhibitory effects on mediator release suggest a modulation of pathways that govern cellular activation and degranulation. drugbank.comnih.gov The focus will likely shift towards dissecting its impact on less-explored signaling networks.

Key pathways for future investigation include:

Phospholipase C (PLC) and Protein Kinase C (PKC) pathways: These are central to the release of intracellular calcium and mast cell degranulation. nih.govmdpi.com Understanding how this compound modulates these pathways could reveal novel mechanisms of action.

Tyrosine kinase signaling: The role of tyrosine kinases like Syk in mast cell activation is well-established. nih.govnih.gov Investigating whether this compound directly or indirectly affects these kinases is a promising research direction.

MAPK/ERK and PI3K/AKT pathways: These pathways are involved in a wide range of cellular processes, including inflammation and cell survival. nih.gov Determining the extent to which this compound influences these pathways could broaden its therapeutic potential.

Annexin A1 (Anx-A1) pathway: Recent evidence suggests that cromones may exert their anti-inflammatory effects by stimulating the release of Anx-A1, which in turn inhibits inflammatory cell recruitment. plos.orgnih.govahajournals.org Further research is needed to fully understand the interplay between this compound and the Anx-A1 system.

Research into Species-Specific Pharmacological Responses and Their Underlying Mechanisms

Observed differences in the pharmacological response to this compound across various species highlight the need for further investigation into the underlying mechanisms. For instance, a significant difference in efficacy has been noted between nedocromil sodium and sodium cromoglycate in Ascaris-sensitized monkeys, a model for chronic airway disease. nih.gov Nedocromil sodium demonstrated significant protection against antigen-provoked changes in airway resistance, whereas sodium cromoglycate did not. nih.gov This suggests species-specific variations in target receptors, metabolic pathways, or the cellular composition of inflamed tissues. nih.gov

Future research should focus on comparative studies using a variety of animal models to identify the molecular basis for these differences. This could involve comparing the expression and function of target proteins like GPR35 across species. plos.orgnih.gov Such studies are crucial for the accurate translation of preclinical findings to human applications.

Development of Novel Research Methodologies to Probe this compound's Actions

Advancements in research methodologies will be instrumental in uncovering the nuanced actions of this compound. The development and application of novel techniques will allow for a more detailed and dynamic understanding of its effects at the molecular and cellular levels. nih.govpeterlang.comwho.int

Future methodological approaches could include:

High-throughput screening: To identify novel molecular targets and signaling pathways affected by this compound. who.int

Advanced imaging techniques: Such as super-resolution microscopy and live-cell imaging, to visualize the subcellular localization of this compound and its effects on cellular processes in real-time.

"Omics" technologies: Including proteomics, metabolomics, and transcriptomics, to obtain a global view of the cellular changes induced by this compound. researchgate.net

In silico modeling: To predict potential binding partners and simulate the effects of this compound on complex biological systems.

Elucidation of Potential Synergistic or Antagonistic Interactions with Other Research Compounds at a Mechanistic Level

Investigating the interactions of this compound with other compounds is essential for understanding its potential in combination therapies. Research in this area will focus on identifying synergistic or antagonistic effects at a mechanistic level. For example, studies could explore its interactions with corticosteroids, antihistamines, or leukotriene receptor antagonists. drugbank.com

A key area of interest is the potential for synergy with compounds that target different aspects of the inflammatory cascade. For instance, combining this compound with a Syk kinase inhibitor could provide a more potent anti-inflammatory effect. nih.govnih.gov Conversely, understanding potential antagonistic interactions is crucial to avoid diminished efficacy in clinical settings.

Expanding Preclinical Models to Diverse Inflammatory and Immunological Conditions

To fully explore the therapeutic potential of this compound, it is necessary to expand preclinical research beyond its traditional focus on asthma and allergic conjunctivitis. nih.gov Its broad anti-inflammatory properties suggest potential utility in a variety of other inflammatory and immunological conditions. nih.gov

Future preclinical studies could investigate the efficacy of this compound in models of:

Inflammatory Bowel Disease (IBD): Given the role of mast cells in gut inflammation.

Rheumatoid Arthritis: To explore its potential to modulate joint inflammation. clinicaltrials.gov

Cardiovascular Diseases: Where inflammation plays a significant role in pathogenesis. mdpi.comresearchgate.net

Neuroinflammatory Conditions: To investigate its effects on central nervous system inflammation.

Skin Disorders: Such as atopic dermatitis and psoriasis.

By employing a diverse range of preclinical models, researchers can gain a more comprehensive understanding of this compound's therapeutic potential and pave the way for novel clinical applications. nih.goversnet.org

Q & A

Q. What experimental methodologies are recommended for characterizing the polymorphic forms of nedocromil calcium?

this compound exists in multiple hydrate forms (e.g., pentahydrate and 8/3 hydrate), which differ in water-binding stability and dissolution properties. Key techniques include:

- Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to analyze dehydration steps and thermal stability .

- Powder X-ray Diffraction (PXRD) to distinguish crystal structures. The 8/3 hydrate exhibits triclinic symmetry (space group P1) with lattice parameters a = 13.2381 Å, b = 13.3650 Å, c = 17.8224 Å .

- Solid-State Nuclear Magnetic Resonance (SSNMR) and Fourier-Transform Infrared (FTIR) Spectroscopy to probe molecular conformations and water interactions .

Q. How does the hydration state of this compound influence its pharmacokinetic properties?

The pentahydrate form shows 17% higher solubility and intrinsic dissolution rate compared to the 8/3 hydrate, attributed to weaker water binding (ΔG difference = 380 J·mol⁻¹). Researchers should conduct equilibrium solubility studies (e.g., shake-flask method at 25°C) and intrinsic dissolution rate (IDR) measurements using rotating disk apparatus under controlled humidity .

Q. What is the molecular basis of this compound’s anti-inflammatory activity?

this compound inhibits mast cell mediator release by targeting protein kinase C (PKC) isoforms. Key methodologies include:

- Western blotting with isoform-specific antisera (e.g., PKCα/β activation observed at 5 nM concentration after 5-minute treatment) .

- Calcium imaging to monitor intracellular Ca²⁺ flux in activated mast cells .

Advanced Research Questions

Q. How do conflicting clinical trial outcomes on this compound’s efficacy in pediatric asthma inform future experimental design?

The Childhood Asthma Management Program (CAMP) trial (N=1,041) found nedocromil less effective than inhaled corticosteroids but useful as adjunct therapy. To resolve contradictions, researchers should:

Q. What structural insights from this compound’s crystal lattice could guide derivative synthesis?

Single-crystal XRD reveals two distinct Ca²⁺ coordination environments in the 8/3 hydrate:

Q. How can meta-analyses address discrepancies in nedocromil’s comparative efficacy against cromoglycate or corticosteroids?

A 2020 meta-analysis highlighted nedocromil’s superior benefit in patients on bronchodilators alone but limited utility with corticosteroids. Methodological recommendations include:

- Network meta-analysis to compare indirect evidence across trials.

- Sensitivity analysis excluding studies with high risk of bias (e.g., unblinded designs) .

Q. What analytical challenges arise in quantifying this compound in complex matrices (e.g., biological fluids)?

USP methods for calcium assay (e.g., atomic absorption spectroscopy with lanthanum chloride to mask phosphates) require optimization for nedocromil’s high polarity. Key steps:

- Sample preparation via dry ashing (550°C for 6–12 hours) followed by HCl digestion .

- Validation per ICH Q2(R1) guidelines for specificity and recovery in spiked plasma .

Data Contradiction and Mechanistic Analysis

Q. Why do in vitro PKC activation studies (showing nedocromil’s effect) conflict with some in vivo anti-inflammatory outcomes?

Nedocromil selectively activates PKCα/β but not PKCδ in murine mast cells . Discrepancies may arise from:

- Tissue-specific isoform expression (e.g., lung vs. peritoneal mast cells).

- Pharmacokinetic-pharmacodynamic (PK-PD) modeling to correlate drug exposure and target engagement .

Q. How do hydration-dependent solubility differences impact formulation strategies?

The pentahydrate’s faster dissolution may favor inhaled formulations, while the 8/3 hydrate’s stability suits oral tablets. Researchers should:

Q. What evidence supports this compound’s dual role in calcium signaling and mast cell inhibition?

Nedocromil chelates extracellular Ca²⁺, reducing influx-triggered mediator release. Experimental approaches:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.